N-(2-(indolin-1-ylsulfonyl)ethyl)propane-2-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-ylsulfonyl)ethyl]propane-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S2/c1-11(2)21(18,19)14-8-10-20(16,17)15-9-7-12-5-3-4-6-13(12)15/h3-6,11,14H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJODIUDXRASJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NCCS(=O)(=O)N1CCC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(indolin-1-ylsulfonyl)ethyl)propane-2-sulfonamide typically involves the reaction of indole derivatives with sulfonyl chlorides under basic conditions. One common method includes the use of azobisisobutyronitrile (AIBN) as a radical initiator and hypophosphorous acid (H₃PO₂) in the presence of triethylamine (Et₃N) under reflux conditions in 1-propanol . This reaction yields the desired indole-sulfonamide derivative in moderate to good yields.
Industrial Production Methods
Industrial production of indole-sulfonamide derivatives often involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-(indolin-1-ylsulfonyl)ethyl)propane-2-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH₄, LiAlH₄, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonyl chlorides in the presence of a suitable catalyst or base.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can exhibit different biological and chemical properties, making them valuable for further research and development .
Scientific Research Applications
Medicinal Chemistry
Antifibrotic Properties
Research indicates that compounds similar to N-(2-(indolin-1-ylsulfonyl)ethyl)propane-2-sulfonamide exhibit antifibrotic effects. These compounds have been studied for their ability to inhibit the activation of myofibroblasts, which are pivotal in the development of fibrosis in tissues such as the lungs and liver. In a novel animal model of lung fibrosis, the compound demonstrated significant efficacy in reversing established fibrosis, suggesting its potential as a therapeutic agent for idiopathic pulmonary fibrosis and other fibrotic diseases .
Mechanism of Action
The mechanism by which this compound exerts its antifibrotic effects is believed to involve the modulation of reactive oxygen species (ROS) and inhibition of Nox4 (NADPH oxidase 4), which is implicated in fibrotic processes. By targeting these pathways, this compound may help in mitigating tissue damage associated with chronic inflammatory conditions .
Antibacterial Activity
In Vitro Studies
this compound has shown promising antibacterial properties against various strains of bacteria. In studies evaluating its minimum inhibitory concentration (MIC), it displayed effectiveness against resistant strains, indicating its potential as an alternative treatment option in antibiotic-resistant infections .
Biofilm Inhibition
Additionally, this compound has been noted for its ability to inhibit biofilm formation in pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The inhibition of biofilm formation is crucial, as biofilms are often associated with chronic infections and resistance to conventional therapies .
Summary of Findings
The following table summarizes key findings regarding the applications of this compound:
Mechanism of Action
The mechanism of action of N-(2-(indolin-1-ylsulfonyl)ethyl)propane-2-sulfonamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, including those involved in cell signaling and gene expression. This binding can modulate various biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities between N-(2-(indolin-1-ylsulfonyl)ethyl)propane-2-sulfonamide and related compounds:
Key Observations:
Core Heterocycles: The indoline group in the target compound differentiates it from isoquinoline (H-8) or pyrazole (6d) cores. Indoline’s bicyclic structure may improve target selectivity compared to monocyclic analogs .
Sulfonamide Variations :
- Dual sulfonamide groups in the target compound are rare among analogs. Most derivatives (e.g., H-8, 6c) feature a single sulfonamide, which may reduce steric hindrance but limit solubility .
- The propane-2-sulfonamide group is shared with SynHet’s bromophenyl derivative (), suggesting synthetic feasibility for scaling .
Biological Activity: H-8’s kinase inhibition is linked to its isoquinoline sulfonamide and methylaminoethyl chain, which are absent in the target compound. This suggests divergent mechanisms of action . Compound 6d’s antitumor activity correlates with its pyrazole and trifluoromethyl groups, highlighting the importance of electron-withdrawing substituents in cytotoxicity .
Research Findings and Data Comparison
Spectroscopic Data (NMR/HRMS)
- 6c () : ¹H NMR signals at δ 7.85 (aromatic protons), δ 5.48 (NH), and δ 3.25 (SO₂CH₃) align with sulfonamide proton environments .
- Target Compound : Expected ¹H NMR peaks near δ 7.5–8.0 (indoline aromatics) and δ 3.0–4.0 (ethyl linker and sulfonamide protons), with ¹³C NMR signals for SO₂ groups at δ 40–50 .
Biological Activity
N-(2-(indolin-1-ylsulfonyl)ethyl)propane-2-sulfonamide is a sulfonamide compound recognized for its unique structural features, which include an indoline moiety linked to a sulfonyl group. This compound has garnered attention due to its diverse biological activities, particularly in anticancer and anti-inflammatory applications. The following sections detail its biological activity, synthesis methods, and comparative analysis with related compounds.
1.1 Anticancer Properties
Research indicates that indoline derivatives, including this compound, exhibit significant anticancer properties. These compounds have been shown to induce apoptosis in various cancer cell lines. The mechanism of action is thought to involve the modulation of key signaling pathways associated with cell proliferation and survival.
1.2 Anti-inflammatory Effects
In addition to anticancer activity, this compound demonstrates anti-inflammatory effects. The sulfonamide group is known for its ability to inhibit certain enzymes involved in inflammatory processes, potentially making it a candidate for treating conditions characterized by chronic inflammation.
1.3 Antibacterial Activity
The sulfonamide functionality is also associated with antibacterial properties, which could be beneficial in developing treatments for bacterial infections.
2. Synthesis of this compound
The synthesis of this compound typically involves several key steps:
- Formation of the indoline structure.
- Introduction of the sulfonyl group via nucleophilic substitution reactions.
- Purification and characterization of the final product to ensure high yield and purity.
These synthetic routes are crucial for producing compounds with desired biological activities while minimizing by-products.
3. Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is warranted:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| Indomethacin | Indole derivative with a carboxylic acid | Strong anti-inflammatory effects; COX inhibitor |
| Sulfamethoxazole | Sulfanilamide derivative | Antibacterial properties; commonly used in therapies |
| 5-Methylindole Sulfonamide | Indole and sulfonamide structure | Potential anticancer activity; less studied |
The distinct combination of an indoline structure with dual sulfonamide functionalities in this compound may enhance its solubility and bioavailability compared to other similar compounds.
4. Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various biological contexts:
4.1 Inhibition Studies
A study focusing on the inhibition of carbonic anhydrase (CA), an important enzyme in various physiological processes, demonstrated that derivatives of sulfonamides can exhibit potent inhibitory activity against different CA isoforms. The findings indicated that modifications to the indoline structure can significantly affect inhibitory potency, suggesting avenues for further development .
4.2 Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity and interaction of this compound with target enzymes. These studies support the hypothesis that structural modifications can enhance biological activity by improving binding interactions at active sites .
5. Conclusion
This compound represents a promising compound with multifaceted biological activities including anticancer, anti-inflammatory, and antibacterial effects. Its unique structural characteristics allow for potential applications in therapeutic settings. Ongoing research into its synthesis, biological mechanisms, and comparative effectiveness will be essential for evaluating its clinical utility.
Further studies are needed to elucidate the full spectrum of biological activities and mechanisms associated with this compound, as well as to explore its potential as a lead compound for drug development in various therapeutic areas.
Q & A
Q. What are the recommended synthetic routes for N-(2-(indolin-1-ylsulfonyl)ethyl)propane-2-sulfonamide, and how can reaction conditions be optimized?
The synthesis of sulfonamide derivatives typically involves nucleophilic substitution or coupling reactions. For example, benzenesulfonamide derivatives are synthesized by reacting sulfonyl chlorides with amines under inert atmospheres (e.g., nitrogen) in aprotic solvents like dichloromethane or THF . Optimization includes:
- Catalysts : Use of triethylamine or DMAP to enhance reactivity.
- Temperature : Room temperature to 60°C, monitored via TLC.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
Characterization via H/C NMR and FT-IR is critical to confirm sulfonamide bond formation (e.g., S=O stretching at ~1350–1150 cm) .
Q. Which analytical techniques are most effective for confirming the purity and structure of this compound?
A multi-technique approach is essential:
- NMR Spectroscopy : H NMR to identify ethylenic protons (δ 3.5–4.5 ppm) and indoline aromatic protons (δ 6.8–7.5 ppm). C NMR confirms sulfonamide quaternary carbons (δ 45–55 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]) and rule out impurities.
- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content should align with theoretical values (±0.4%) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
Single-crystal X-ray diffraction provides precise bond lengths, angles, and torsion angles. For example:
- Sulfonamide Geometry : S–N bond lengths typically range from 1.60–1.65 Å, with tetrahedral sulfur geometry (O–S–O angles ~104–108°) .
- Packing Interactions : Hydrogen bonds between sulfonyl oxygen and adjacent NH groups stabilize crystal lattices (e.g., N–H···O distances ~2.8–3.0 Å) .
Sample preparation requires slow evaporation of saturated solutions in solvents like acetone or DMSO.
Q. What strategies can address discrepancies in spectroscopic data for sulfonamide derivatives?
Contradictions between NMR/IR and computational models often arise from dynamic effects (e.g., rotational barriers). Mitigation includes:
- Variable-Temperature NMR : To detect conformational exchange (e.g., coalescence of proton signals at low temperatures).
- DFT Calculations : Compare experimental IR frequencies with B3LYP/6-31G(d) optimized structures to identify tautomers or rotamers .
- Cross-Validation : Use HSQC/HMBC NMR experiments to confirm connectivity in complex cases .
Q. How does substituent variation on the indoline ring affect biological activity?
Structure-activity relationship (SAR) studies suggest:
- Electron-Withdrawing Groups (e.g., -NO, -CF) enhance binding to enzymatic targets (e.g., HIV protease) by increasing sulfonamide acidity .
- Steric Effects : Bulky substituents (e.g., isopropyl) may reduce solubility but improve metabolic stability.
In vitro assays (e.g., enzyme inhibition IC) should be paired with LogP measurements to balance potency and bioavailability .
Q. What are the stability profiles of this compound under various storage conditions?
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C.
- Photostability : Store in amber vials at -20°C; UV-Vis spectroscopy monitors degradation (λ~270 nm for sulfonamide chromophores).
- Hydrolytic Stability : Susceptible to acidic/basic hydrolysis; maintain pH 6–8 in buffer solutions .
Q. What synthetic challenges arise from the dual sulfonamide groups, and how can they be addressed?
- Steric Hindrance : Sequential sulfonylation (e.g., protecting one amine group before introducing the second sulfonyl chloride) improves yields.
- Byproduct Formation : Use scavengers (e.g., polymer-bound triphenylphosphine) to trap unreacted sulfonyl chlorides .
- Scale-Up : Switch from batch to flow chemistry for better heat dissipation and reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
